3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-nitrophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-6-2-4-8-20(18)25-21(24-19-7-3-1-5-17(19)22(25)27)14-11-15-9-12-16(13-10-15)26(28)29/h1-14H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRPLNFKAMQLTP-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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